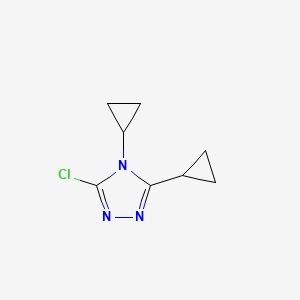
3-bromo-4-iodo-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-iodo-N,N-dimethylaniline: is a chemical compound with the following molecular formula:
C17H20Br2N2
(CAS number: 63594-70-7). It belongs to the class of substituted anilines and contains both bromine and iodine atoms in its structure .Méthodes De Préparation
Synthetic Routes: The synthesis of 3-bromo-4-iodo-N,N-dimethylaniline involves the following steps:
Bromination: Start with N,N-dimethylaniline and brominate it using bromine or a brominating agent. The reaction typically occurs at room temperature or under mild heating conditions.
Iodination: Next, treat the brominated product with iodine or an iodinating agent to introduce the iodine atom. This step can also be carried out at room temperature or with gentle heating.
Industrial Production Methods: Industrial-scale production of this compound may involve similar synthetic routes, but specific conditions and catalysts may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Reactions:
Substitution Reactions: 3-bromo-4-iodo-N,N-dimethylaniline can undergo nucleophilic substitution reactions. For example, it reacts with nucleophiles (such as amines or thiols) to replace the bromine or iodine atom.
Redox Reactions: The compound can participate in redox reactions, including oxidation and reduction processes.
Bromination: Bromine (Br₂) or N-bromosuccinimide (NBS) in an organic solvent (e.g., chloroform or dichloromethane).
Iodination: Iodine (I₂) or N-iodosuccinimide (NIS) in an inert solvent (e.g., acetonitrile or dichloromethane).
Major Products: The major products of these reactions are derivatives of this compound, where the bromine or iodine atom is replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry: Researchers use this compound as a building block for more complex molecules.
Biology: It may serve as a precursor for bioactive compounds or fluorescent probes.
Medicine: Investigating its pharmacological properties could reveal potential drug candidates.
Industry: It might find applications in materials science or organic synthesis.
Mécanisme D'action
The exact mechanism by which 3-bromo-4-iodo-N,N-dimethylaniline exerts its effects depends on its specific applications. It could interact with cellular receptors, enzymes, or other biomolecules, influencing various biological processes.
Comparaison Avec Des Composés Similaires
While 3-bromo-4-iodo-N,N-dimethylaniline is unique due to its dual halogen substitution, similar compounds include other substituted anilines with varying halogen atoms (e.g., chloro, fluoro, or methyl derivatives).
Propriétés
Formule moléculaire |
C8H9BrIN |
|---|---|
Poids moléculaire |
325.97 g/mol |
Nom IUPAC |
3-bromo-4-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9BrIN/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3 |
Clé InChI |
IGTSETQHMXTZQV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


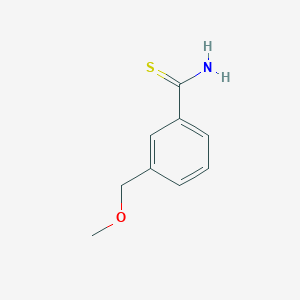
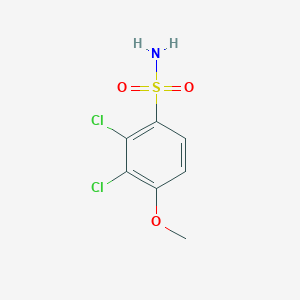
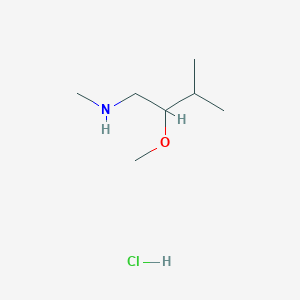
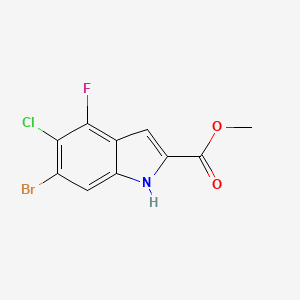
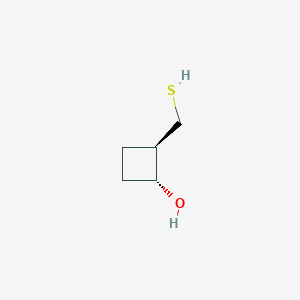

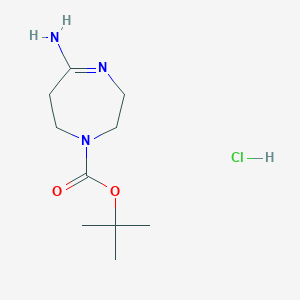
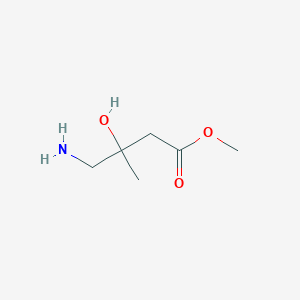

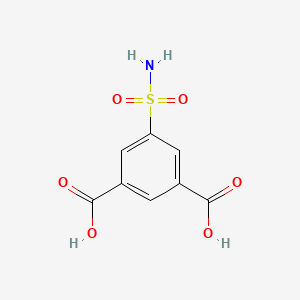
![4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid](/img/structure/B13516177.png)
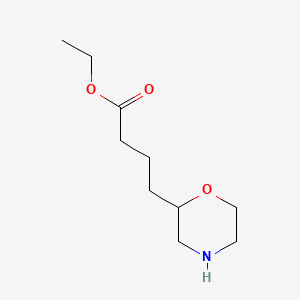
![3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13516181.png)
